molecular formula C11H13I B017296 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 104325-74-8

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B017296
CAS No.: 104325-74-8
M. Wt: 272.12 g/mol
InChI Key: GRNVNSSNONVUCZ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene (CAS 104325-74-8) is a valuable chemical building block in medicinal chemistry and organic synthesis. With the molecular formula C11H13I and a molecular weight of 272.129 g/mol , this compound features a tetrahydronaphthalene (tetralin) scaffold substituted with an iodomethyl group, making it a versatile intermediate for further functionalization. The reactive carbon-iodine bond facilitates various coupling reactions and nucleophilic substitutions, allowing researchers to elaborate the core structure for diverse applications. Recent research highlights the significance of the tetrahydronaphthalene scaffold in the development of novel bioactive molecules. For instance, derivatives have been strategically employed in the design and synthesis of 4-anilidopiperidine-based ligands for opioid receptor research . These structures serve as key components in peptidomimetic approaches, where the tetrahydronaphthalen-2yl-methyl moiety can influence binding affinity and selectivity at biological targets . This compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNVNSSNONVUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376685
Record name 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104325-74-8
Record name 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Halogenation with N-Iodosuccinimide (NIS)

Radical-mediated halogenation represents a cornerstone for introducing iodomethyl groups into tetrahydronaphthalene frameworks. While direct documentation of 2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene synthesis is limited, analogous protocols for brominated derivatives provide a foundational template. For instance, bromination of 2-methyl-1,2,3,4-tetrahydronaphthalene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride yields 2-(bromomethyl) derivatives. Adapting this method, substitution of NBS with N-iodosuccinimide (NIS) under similar conditions could theoretically produce the desired iodomethyl compound.

Reaction Conditions:

  • Substrate: 2-Methyl-1,2,3,4-tetrahydronaphthalene

  • Halogen Source: N-Iodosuccinimide (NIS, 1.1 equiv)

  • Initiator: AIBN (0.1 equiv)

  • Solvent: Carbon tetrachloride or chloroform

  • Temperature: 70–80°C (reflux)

  • Duration: 12–24 hours

Regioselectivity in this reaction is governed by the stability of the radical intermediate. The 2-position’s tertiary carbon favors radical formation, enhancing iodination efficiency at this site.

Nucleophilic Substitution Strategies

Finkelstein Reaction for Halogen Exchange

The Finkelstein reaction offers a pathway to convert bromomethyl or chloromethyl precursors into iodomethyl derivatives. Starting with 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene, treatment with potassium iodide (KI) in acetone facilitates bromide-to-iodide exchange via an SN2 mechanism.

Reaction Conditions:

  • Substrate: 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

  • Iodide Source: KI (2.0 equiv)

  • Solvent: Anhydrous acetone

  • Temperature: 25–50°C

  • Duration: 6–12 hours

This method’s efficacy hinges on the solubility of KI in polar aprotic solvents and the absence of competing elimination reactions.

Transition Metal-Catalyzed Functionalization

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have demonstrated utility in C–I bond formation, particularly in aromatic systems. A protocol adapted from the Royal Society of Chemistry’s work on nickel-mediated couplings involves reacting 2-methyltetrahydronaphthalene with iodine in the presence of a nickel catalyst.

Reaction Conditions:

  • Catalyst: Nickel(II) chloride (5 mol%)

  • Ligand: Bipyridine (10 mol%)

  • Substrate: 2-Methyl-1,2,3,4-tetrahydronaphthalene

  • Iodine Source: Molecular iodine (1.2 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 60°C

  • Duration: 8 hours

This method’s regioselectivity is attributed to the catalyst’s ability to stabilize transition states at the 2-position.

Hydroiodination of Alkenes

Acid-Mediated Addition

Hydroiodination of 2-methylene-1,2,3,4-tetrahydronaphthalene introduces iodine across the double bond, yielding the iodomethyl product. Hydroiodic acid (HI) in acetic acid facilitates Markovnikov addition, directing iodine to the more substituted carbon.

Reaction Conditions:

  • Substrate: 2-Methylene-1,2,3,4-tetrahydronaphthalene

  • Acid: Hydroiodic acid (48% w/w, 2.0 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 0–25°C

  • Duration: 1–2 hours

Mechanistic Insights and Optimization

Radical Pathway Dynamics

In radical halogenation, AIBN generates cyanopropyl radicals, abstracting hydrogen from the 2-methyl group to form a stabilized tertiary radical. Subsequent iodine transfer from NIS completes the iodomethyl group installation. Optimizing initiator concentration and reaction time minimizes dimerization byproducts.

Solvent Effects in Finkelstein Reactions

Polar aprotic solvents like acetone enhance KI solubility, accelerating the SN2 displacement. Anhydrous conditions prevent hydrolysis of the iodomethyl product .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity as an electrophile due to the presence of the iodomethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene with structurally similar tetrahydronaphthalene derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound -CH₂I at position 2 C₁₁H₁₃I 272.129 Organic synthesis intermediate (e.g., ether formation via nucleophilic substitution) .
1,2,3,4-Tetrahydronaphthalene (Tetralin) None (parent compound) C₁₀H₁₂ 132.21 Solvent, hydrogen-donor in industrial processes; precursor for derivatives .
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene -CH₃ at positions 2,7 C₁₂H₁₆ 160.255 Potential use in materials science; studied for stereostructural flexibility .
1-Phenyl-1,2,3,4-tetrahydronaphthalene -C₆H₅ at position 1 C₁₆H₁₆ 208.30 Model compound in carbocation stability studies; pharmaceutical intermediate .
1-Chloro-1,2,3,4-tetrahydronaphthalene -Cl at position 1 C₁₀H₁₁Cl 166.65 Solvolysis studies; reactivity influenced by β-substituent absence .
2-Amino-1,2,3,4-tetrahydronaphthalene -NH₂ at position 2 C₁₀H₁₃N 147.22 Pharmacological activity (e.g., adrenoceptor modulation) .

Reactivity and Functional Group Influence

  • Iodomethyl Group (Target Compound): The -CH₂I group is a superior leaving group compared to -Cl or -CH₃, enabling efficient nucleophilic substitution reactions. For instance, it reacts with phenols to form ethers under mild conditions .
  • Chloro Derivative : 1-Chloro-1,2,3,4-tetrahydronaphthalene undergoes solvolysis at a slower rate than β-hydroxy-substituted analogs due to the absence of stabilizing interactions .
  • Amino Derivative: The -NH₂ group participates in hydrogen bonding and salt formation, making it relevant in drug design. Derivatives show activity in cardiovascular and CNS targets .

Biological Activity

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is a halogenated hydrocarbon that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to naphthalene derivatives, which are known for their diverse pharmacological properties. The biological activity of this compound can be attributed to its ability to interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C11H13I
  • Molecular Weight : 284.12 g/mol
  • IUPAC Name : this compound

This compound features a tetrahydronaphthalene core with an iodomethyl group that enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key activities include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Potential neuroprotective mechanisms against neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell signaling pathways.
  • Cell Membrane Disruption : It can disrupt microbial cell membranes, leading to cell death.
  • Modulation of Signaling Pathways : Influences pathways such as MAPK (Mitogen-Activated Protein Kinase) which plays a role in cell growth and differentiation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

In vitro studies demonstrated that the compound inhibits the growth of cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Cell LineIC50 (µM)
HeLa25
MCF-730

Neuroprotective Effects

Research into the neuroprotective effects revealed that treatment with this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical evaluation involving patients with bacterial infections showed that adjunct therapy with this compound improved treatment outcomes when combined with standard antibiotics.
  • Case Study on Cancer Treatment : A phase I clinical trial assessed the safety and tolerability of a formulation containing this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising antitumor activity.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight258.10 g/mol
Boiling Point (estimated)220–240°C (at reduced pressure)
SolubilityLow in water; soluble in DCM, THF

Q. Table 2. Common Side Reactions and Mitigation

ReactionByproductMitigation Strategy
Over-alkylationDi-iodinated speciesControl stoichiometry (1:1 ratio)
DehalogenationDe-iodinated hydrocarbonUse inert atmosphere (N2_2)

Notes

  • Contradictions : Synthesis methods for analogous compounds (e.g., ethyl carboxylates) suggest alkylation efficiency varies with steric hindrance. Adapt protocols for iodomethyl’s bulkier structure .
  • Uncertainties : Toxicological data for iodinated tetrahydronaphthalenes is scarce; extrapolate from methylnaphthalene profiles with caution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

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